

# An In-depth Technical Guide to 3,9-Dodecadiyne (CAS 27-89-2)

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## Compound of Interest

Compound Name: 3,9-Dodecadiyne

Cat. No.: B1329876

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **3,9-dodecadiyne**. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

## Chemical and Physical Properties

**3,9-Dodecadiyne** is an internal diyne with the molecular formula  $C_{12}H_{18}$  and a molecular weight of 162.27 g/mol .<sup>[1][2]</sup> It is a clear, colorless to light yellow or orange liquid.<sup>[3]</sup> This section summarizes its key physical and computed properties.

## Physical Properties

Property	Value	Unit	Reference
Boiling Point	55-58 / 0.5	°C/mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
Density	0.809	g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.465		<a href="#">[3]</a> <a href="#">[4]</a>
Flash Point	203	°F	<a href="#">[3]</a>
Melting Point (estimate)	-9.25	°C	<a href="#">[3]</a>

## Computed Properties

The following table presents computed physicochemical and thermodynamic properties for **3,9-dodecadiyne**. These values are calculated using computational models and provide valuable estimations for its behavior.

Property	Value	Unit	Source
Molecular Weight	162.27	g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	162.140850574	Da	<a href="#">[1]</a>
Octanol/Water Partition Coefficient (logP)	3.374	Crippen Calculated	
Water Solubility (log <sub>10</sub> WS)	-4.43	mol/L	Crippen Calculated
McGowan's Characteristic Volume (McVol)	162.740	ml/mol	McGowan Calculated
Ideal Gas Heat Capacity (C <sub>p,gas</sub> )	J/mol×K	Joback Calculated	
Standard Gibbs Free Energy of Formation (ΔfG°)	455.76	kJ/mol	Joback Calculated
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	253.59	kJ/mol	Joback Calculated
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	33.08	kJ/mol	Joback Calculated
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)	46.61	kJ/mol	Joback Calculated
Critical Pressure (P <sub>c</sub> )	2379.54	kPa	Joback Calculated
Normal Boiling Point Temperature (T <sub>boil</sub> )	491.96	K	Joback Calculated

Critical Temperature (T <sub>c</sub> )	696.84	K	Joback Calculated
Normal Melting (Fusion) Point (T <sub>fus</sub> )	437.20	K	Joback Calculated
Critical Volume (V <sub>c</sub> )	0.631	m <sup>3</sup> /kmol	Joback Calculated

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3,9-dodecadiyne**. The following is a summary of available spectral information.

Spectroscopy Type	Instrument	Technique	Source
FTIR	Bruker Tensor 27 FT-IR	Neat	<a href="#">[1]</a>
ATR-IR	Bruker Tensor 27 FT-IR	ATR-Neat (DuraSamplIR II)	<a href="#">[1]</a>
Raman	Bruker MultiRAM Stand Alone FT- Raman Spectrometer	FT-Raman	<a href="#">[1]</a>
Mass Spectrometry	Electron Ionization	<a href="#">[5]</a>	

## Experimental Protocols

### Proposed Synthesis of 3,9-Dodecadiyne

While a specific detailed protocol for the synthesis of **3,9-dodecadiyne** is not readily available in the searched literature, a general and robust method for the preparation of internal alkynes is the alkylation of a terminal alkyne. The following proposed protocol is adapted from the synthesis of 3-undecyne. This synthesis involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution (S<sub>n</sub>2) reaction with an alkyl halide. Given the symmetrical nature of **3,9-dodecadiyne**, a plausible approach involves the coupling of two molecules of 1-hexyne. A more direct, though likely more complex, approach would involve the double alkylation of a central C4 unit. A more straightforward

retrosynthetic analysis suggests the coupling of a C<sub>6</sub> unit with a C<sub>6</sub> unit, for example, the reaction of the acetylide of 1-hexyne with a 6-halo-2-hexyne, or more practically, the double alkylation of a smaller diyne.

A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.

Reaction:



Materials and Reagents:

- 1,7-Octadiyne
- Bromoethane
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
- Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.

- Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly added to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.
- Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of bromoethane are added dropwise via the dropping funnel.
- Workup: After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- Purification: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure **3,9-dodecadiyne**.

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Caption: Proposed synthesis workflow for **3,9-dodecadiyne**.

## Reactivity and Applications

**3,9-Dodecadiyne** serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two internal alkyne functionalities.

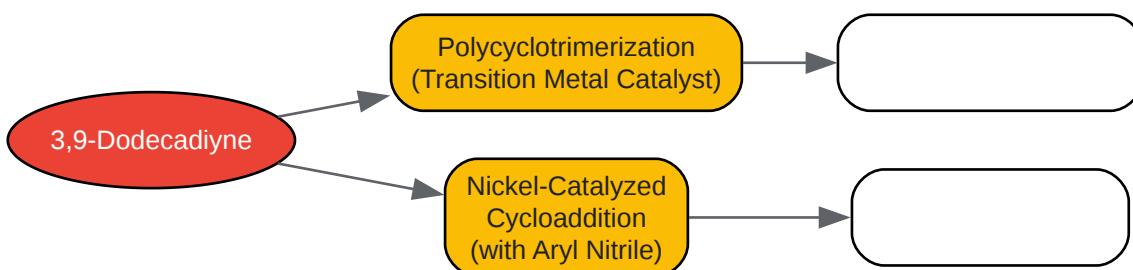
## Polycyclotrimerization

**3,9-Dodecadiyne** can be used as a monomer in transition metal-catalyzed polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).<sup>[3]</sup>

[4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings, leading to the formation of a complex, branched polymer structure.

## Nickel-Catalyzed Cycloaddition

This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to form substituted pyridines.[3][4] This transformation is a powerful method for the construction of heterocyclic aromatic compounds. The general mechanism for such reactions often involves the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.



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Caption: Key reactions of **3,9-dodecadiyne**.

## Starting Material for Complex Molecules

**3,9-Dodecadiyne** can also serve as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene.[3][4]

## Safety Information

**3,9-Dodecadiyne** is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**3,9-Dodecadiyne** is a valuable chemical intermediate with applications in polymer chemistry and the synthesis of complex organic molecules. Its two internal alkyne groups provide a platform for a variety of chemical transformations. This guide has summarized the key experimental data and provided a plausible synthetic protocol, offering a valuable resource for researchers in the chemical sciences.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,9-Dodecadiyne (CAS 27-89-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329876#3-9-dodecadiyne-cas-number-61827-89-2-experimental-data>

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